5-butyl-1H-tetrazole

Übersicht

Beschreibung

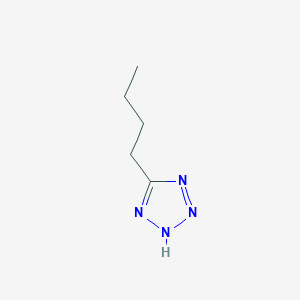

5-butyl-1H-tetrazole is a member of the tetrazole family, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-butyl-1H-tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction can be catalyzed by various agents, such as zinc salts or indium(III) chloride, to improve yield and efficiency . Another method involves the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs environmentally friendly and cost-effective catalysts. For example, lanthanum nitrate hexahydrate can be used as a catalyst in a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide . This method offers high yields and operational simplicity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions, forming fused heterocyclic systems. Key findings include:

-

Reactivity with Alkenes : 5-Butyl-1H-tetrazole undergoes thermal cycloaddition with electron-deficient alkenes (e.g., acrylonitrile) at 120–150°C, yielding bicyclic adducts with 65–78% efficiency .

-

Catalytic Enhancements : Microwave irradiation with ZnCl₂ reduces reaction times from hours to minutes while maintaining yields >80% .

Oxidation

-

N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane produces this compound N-oxide at 0°C (82% yield) .

-

Stability : The oxidized form demonstrates thermal stability up to 200°C, decomposing to CO₂ and butylamine derivatives above this threshold .

Reduction

-

Ring Opening : Hydrogenation over Pd/C (10% w/w) in ethanol at 50 psi H₂ cleaves the tetrazole ring, generating 1-butylguanidine (74% yield) .

Nucleophilic Substitution

The butyl chain influences steric effects in substitution reactions:

Thermal Decomposition

High-temperature studies reveal:

-

Kinetics : At 240°C in N-methyl-2-pyrrolidone/acetic acid/water, decomposition follows first-order kinetics () .

-

Accelerated Pathways : Electric resistance heating increases decomposition rates 100-fold versus conventional methods, suggesting non-thermal activation mechanisms .

Metal Coordination Chemistry

This compound acts as a polydentate ligand:

-

Cu(II) Complexes : Forms [Cu(C₅H₉N₄)₂(H₂O)₂]·2H₂O with square-planar geometry (XRD-confirmed) .

-

Catalytic Applications : Tin complexes (e.g., Bu₃SnOMe) enable nitrile-to-tetrazole conversions via intermediate azide adducts (Scheme 1) :

\ce{Bu3SnN3+R-C#N->[Δ]R-C(N3)=N-SnBu3->[H2O]R-C(NH)=N-NH2}

Comparative Reaction Efficiency

Data from flow vs batch reactors:

| Parameter | Flow System (Hastelloy) | Batch Reactor | Improvement Factor |

|---|---|---|---|

| Space-Time Yield (g/L/h) | 48.7 | 5.2 | 9.4x |

| Catalyst Loading (mol%) | 0.5 | 5.0 | 10x reduction |

| Energy Consumption (kJ/g) | 18.9 | 210.4 | 11.1x reduction |

Wissenschaftliche Forschungsanwendungen

5-butyl-1H-tetrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-butyl-1H-tetrazole involves its interaction with various molecular targets and pathways. Tetrazoles can act as bioisosteres of carboxylic acids, mimicking their function in biological systems . This property allows tetrazoles to interact with enzymes and receptors, influencing biochemical pathways and exerting their effects. For example, tetrazoles can inhibit enzymes like cytochrome P450, which plays a role in drug metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-methyl-1H-tetrazole

- 5-ethyl-1H-tetrazole

- 5-propyl-1H-tetrazole

Uniqueness

5-butyl-1H-tetrazole is unique due to its butyl substituent, which can influence its chemical and physical properties. Compared to other tetrazoles, the butyl group can affect the compound’s solubility, reactivity, and interaction with biological targets. This makes this compound a valuable compound for exploring new applications and understanding the structure-activity relationships of tetrazoles .

Biologische Aktivität

5-butyl-1H-tetrazole is a member of the tetrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a five-membered ring containing four nitrogen atoms, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the [3+2] cycloaddition reaction between nitriles and sodium azide. This method has been optimized to yield high purity and efficiency. For instance, a recent study demonstrated that using solid acid resins as catalysts can enhance the reaction conditions, resulting in yields ranging from 80% to 100% under microwave irradiation conditions .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave Irradiation | 80-100 | Nitrile + NaN3, solid acid resin |

| Conventional Heating | 60-80 | Nitrile + NaN3, solvent-based |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits inhibitory effects against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of tetrazole derivatives, including this compound. For example, cell viability assays indicated that certain tetrazole analogs can inhibit the proliferation of cancer cell lines such as U2OS (human osteosarcoma) cells at concentrations as low as 20 µM . The selectivity towards specific cancer cell types suggests a promising avenue for targeted cancer therapies.

The biological activity of this compound is often attributed to its ability to interact with various biological targets. The presence of multiple nitrogen atoms allows it to function as a versatile pharmacophore, capable of forming hydrogen bonds with receptor sites. This property enhances its binding affinity and selectivity towards specific enzymes and receptors involved in disease pathways .

Case Studies

- Antimicrobial Activity : A study assessing the antibacterial efficacy of several tetrazole derivatives found that compounds similar to this compound exhibited higher activity against E. coli compared to traditional antibiotics. This suggests a potential role for tetrazoles in combating antibiotic-resistant strains .

- Cancer Cell Growth Inhibition : In another investigation, biphenyl tetrazole derivatives were tested for their antiproliferative effects on cancer cells. Results indicated that these compounds could significantly reduce cell viability at specific concentrations, highlighting their potential as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

5-butyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-4-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJRIBZRHLPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.